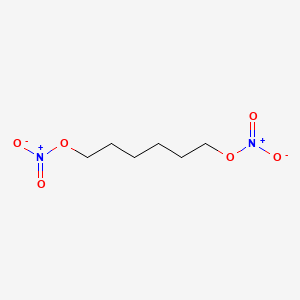

1,6-Hexanediol dinitrate

Description

Overview of Aliphatic Nitrate (B79036) Esters in Research Contexts

Aliphatic nitrate esters are a class of organic compounds characterized by the presence of one or more nitrate groups (–ONO2) attached to an aliphatic carbon chain. taylorandfrancis.com These compounds have long been a subject of significant scientific interest due to their diverse applications, ranging from energetic materials to pharmaceuticals. nih.govacs.org In the realm of energetic materials, nitrate esters like nitroglycerin and nitrocellulose are well-known for their use in propellants and explosives. researchgate.netat.ua The energetic properties of these molecules are derived from the presence of the nitro group, which acts as an internal source of oxygen, allowing for rapid combustion or detonation. acs.org

The synthesis of aliphatic nitrate esters typically involves the nitration of a corresponding alcohol (a polyol in many cases) using a nitrating agent such as nitric acid, often in the presence of sulfuric acid. nih.govresearchgate.net The number and position of the nitrate groups on the aliphatic backbone significantly influence the compound's stability, energetic output, and physical properties. researchgate.net Research in this area focuses on developing safer and more efficient synthesis methods, such as continuous flow processes, to mitigate the risks associated with nitration reactions. nih.gov Furthermore, extensive research is dedicated to understanding the decomposition mechanisms of these esters, which is crucial for improving their stability and safety during storage and handling. at.ua

Beyond their energetic applications, certain aliphatic nitrate esters have been investigated for their biological activities. For instance, some have been studied for their vasodilatory effects, similar to the well-known action of nitroglycerin in medicine. google.com This has led to research into novel nitrate esters with potential therapeutic applications, including neuroprotective properties. google.com The versatility of aliphatic nitrate esters ensures their continued importance in various fields of chemical research and technology. springerprofessional.de

Research Significance of 1,6-Hexanediol (B165255) Dinitrate

1,6-Hexanediol dinitrate (HDDN) is an aliphatic nitrate ester derived from 1,6-hexanediol. While not as extensively studied as some other nitrate esters, its unique structure—a six-carbon linear chain with nitrate groups at both ends—makes it a compound of interest for specific research applications. The parent compound, 1,6-hexanediol, is a readily available chemical intermediate used in the production of polymers like polyesters and polyurethanes. wikipedia.orgspectrumchemical.com This availability provides a practical starting point for the synthesis of its dinitrate derivative.

Furthermore, the study of this compound contributes to the broader understanding of structure-property relationships in aliphatic nitrate esters. By investigating how the chain length and the presence of terminal nitrate groups affect properties such as thermal stability, sensitivity to initiation, and energetic output, researchers can develop predictive models for designing new energetic materials with tailored characteristics.

Scope and Research Objectives

The primary objective of research on this compound is to thoroughly characterize its chemical and physical properties and to explore its potential applications, particularly in the field of energetic materials. Key research objectives include:

Synthesis and Purification: Developing and optimizing synthetic routes to produce high-purity this compound. This includes exploring different nitrating agents and reaction conditions to maximize yield and ensure safety. nih.govresearchgate.net

Physicochemical Characterization: Determining the fundamental physical and chemical properties of the compound.

Energetic Performance Evaluation: Assessing its potential as an energetic material through theoretical calculations and experimental measurements.

This focused research aims to provide a comprehensive scientific understanding of this compound, laying the groundwork for its potential utilization in advanced material applications.

Interactive Data Table: Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C6H12N2O6 | nih.gov | |

| Molecular Weight | 208.17 | g/mol | chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | -139.26 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -453.13 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 36.39 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 66.95 | kJ/mol | chemeo.com |

| Log10 of Water solubility (log10WS) | -2.77 | mol/l | chemeo.com |

| Octanol (B41247)/Water partition coefficient (logPoct/wat) | 0.963 | chemeo.com | |

| McGowan's characteristic volume (McVol) | 141.980 | ml/mol | chemeo.com |

| Critical Pressure (Pc) | 3072.75 | kPa | chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 685.20 | K | chemeo.com |

| Critical Temperature (Tc) | 907.25 | K | chemeo.com |

| Normal melting (fusion) point (Tfus) | 489.06 | K | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

3457-93-0 |

|---|---|

Molecular Formula |

C6H12N2O6 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

6-nitrooxyhexyl nitrate |

InChI |

InChI=1S/C6H12N2O6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2 |

InChI Key |

BQJMULPFAUGVGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Nitration Pathways for 1,6-Hexanediol (B165255) Dinitrate

The synthesis of 1,6-hexanediol dinitrate involves the esterification of the two hydroxyl groups of 1,6-hexanediol with nitric acid. This process is a subset of nitration chemistry, which encompasses the introduction of the nitro group (-NO₂) into an organic compound. wikipedia.org However, in the case of this compound, the resulting structure is a nitrate (B79036) ester (-ONO₂), where the nitrogen atom is bonded to an oxygen atom, which is in turn bonded to the carbon backbone. wikipedia.org

The traditional and most established method for synthesizing aliphatic nitrate esters, including dinitrates from diols, involves the use of a "mixed acid." wikipedia.org This reagent is a combination of concentrated nitric acid and a strong dehydrating acid, typically concentrated sulfuric acid. This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active species in the reaction. wikipedia.org

For a diol such as 1,6-hexanediol, the reaction mechanism is analogous to the well-known synthesis of nitroglycerin from glycerol. The alcohol's hydroxyl groups act as nucleophiles, attacking the electrophilic nitrogen of the nitronium ion. A subsequent deprotonation step yields the nitrate ester. The strong dehydrating acid (H₂SO₄) serves to protonate nitric acid, facilitating the formation of the nitronium ion, and also sequesters the water produced during the reaction, driving the equilibrium towards the formation of the dinitrate product.

Modern synthetic chemistry seeks to develop nitration methods that offer improved safety, selectivity, and milder reaction conditions compared to the highly corrosive and exothermic mixed-acid process.

One emerging strategy involves nitration under non-acidic, anhydrous conditions. This can be achieved by reacting a hydroxy-containing compound with an anhydrous nitrate ester of a carboxylic acid at low temperatures. dtic.mil This method avoids the strong acids that can promote side reactions or degradation of sensitive substrates.

Another area of development is the use of metal nitrates as nitrating agents. While often applied to the C-nitration of aromatic compounds, reagents like iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) are being explored for various nitration reactions under neutral conditions. tandfonline.com These approaches can offer high regioselectivity and tolerance for various functional groups, presenting potential pathways for the synthesis of aliphatic nitrates with greater control. tandfonline.com The development of heterogeneous catalysts for nitration also represents a significant advancement, aiming to simplify product purification and improve the sustainability of the process.

Precursor Synthesis: Academic Perspectives on 1,6-Hexanediol Production

1,6-Hexanediol (HDO) is a crucial precursor for the synthesis of this compound. nih.gov Traditionally derived from petroleum-based feedstocks via the hydrogenation of adipic acid, significant academic research has focused on developing sustainable production routes from renewable biomass. wikipedia.orggoogle.com These pathways leverage highly oxygenated biomass components to produce valuable chemical intermediates. google.com

The conversion of lignocellulosic biomass, a non-food renewable resource, into platform chemicals and subsequently into 1,6-hexanediol is a cornerstone of modern biorefinery concepts. frontiersin.orgwisc.edurepec.org These processes often involve a series of catalytic steps, including dehydration, hydrogenation, and hydrogenolysis, to systematically remove oxygen and transform the carbohydrate structure into the desired linear diol. researchgate.net

Levoglucosenone (LGO) is a versatile platform molecule that can be produced from the pyrolysis or acid-catalyzed treatment of cellulose. osti.gov Research has elucidated a multi-step catalytic hydrogenation pathway to convert LGO into precursors for 1,6-hexanediol. osti.govosti.gov

The reaction network proceeds through several key intermediates:

LGO to Dihydrolevoglucosenone (Cyrene™): At low temperatures (e.g., 40°C), LGO is selectively hydrogenated over a palladium catalyst, such as Pd/Al₂O₃, to produce Cyrene™. osti.govrsc.org

Cyrene™ to Levoglucosanol (Lgol): At intermediate temperatures (e.g., 100°C), Cyrene™ can be further hydrogenated to levoglucosanol (Lgol), also using a Pd/Al₂O₃ catalyst. rsc.orgrsc.org

| Starting Material | Catalyst | Temperature | Primary Product | Selectivity | Source |

|---|---|---|---|---|---|

| Levoglucosenone (LGO) | Pd/Al₂O₃ | 40°C | Dihydrolevoglucosenone (Cyrene™) | High | osti.govrsc.org |

| Dihydrolevoglucosenone (Cyrene™) | Pd/Al₂O₃ | 100°C | Levoglucosanol (Lgol) | High | rsc.orgrsc.org |

| Levoglucosanol (Lgol) | Pd/SiO₂-Al₂O₃ | 150°C | Tetrahydrofurandimethanol (THFDM) | 58% (78% to all HDO precursors) | osti.govosti.govrsc.org |

Another major academic approach begins with C6 monosaccharides like glucose, which are readily available from the hydrolysis of starch or cellulose. rsc.org The key strategy involves the acid-catalyzed dehydration of these sugars to form 5-hydroxymethylfurfural (B1680220) (HMF), a critical platform intermediate. frontiersin.org HMF is then catalytically converted to 1,6-hexanediol through a sequence of hydrogenation and hydrogenolysis reactions. researchgate.net

The conversion of HMF to 1,6-HDO can proceed via several intermediates, including 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), and 1,2,6-hexanetriol (B48424) (HTO). frontiersin.orgresearchgate.net Different catalytic systems have been developed to optimize this transformation. One highly effective method employs a double-layered catalyst bed of Pd/SiO₂ and Ir-ReOₓ/SiO₂ in a fixed-bed reactor. Under optimized conditions (373 K, 7.0 MPa H₂), this system can achieve a 1,6-HDO yield of 57.8% directly from HMF. researchgate.netrsc.org Another approach uses a palladium supported on zirconium phosphate (B84403) (Pd/ZrP) catalyst with formic acid serving as an in-situ hydrogen source, achieving a 42.5% yield of 1,6-HDO. researchgate.net

| Catalyst System | Hydrogen Source | Key Conditions | 1,6-HDO Yield | Source |

|---|---|---|---|---|

| Pd/SiO₂ + Ir-ReOₓ/SiO₂ (double-layered) | H₂ gas | 373 K, 7.0 MPa | 57.8% | researchgate.netrsc.org |

| Pd/ZrP | Formic Acid | 140°C, 21 h | 42.5% | researchgate.net |

| Pt-WOₓ/TiO₂ | H₂ gas | - | Up to 70% (from THFDM) | researchgate.net |

Biomass-Derived Feedstock Conversion to 1,6-Hexanediol

Cellulose-Derived Tetrahydrofuran-Dimethanol (THFDM) Conversion

A significant pathway for producing 1,6-Hexanediol (1,6-HDO) involves the conversion of Tetrahydrofuran-Dimethanol (THFDM), a compound readily derived from cellulose. acs.orgresearchgate.net This process utilizes specialized catalysts to achieve high yields. Researchers have demonstrated that Pt-WOx/TiO2 catalysts can convert THFDM to 1,6-HDO with yields reaching up to 70%. acs.orgresearchgate.netresearchgate.net

The conversion is a two-step process. Initially, THFDM undergoes a ring-opening reaction to form an intermediate, 1,2,6-hexanetriol (HTO). acs.orgresearchgate.net Subsequently, HTO is converted to 1,6-HDO through hydrogenolysis. acs.orgresearchgate.net This reaction pathway highlights an efficient route from a C6 platform molecule, derived from the dehydration of cellulose, to the target diol. nih.gov

Tetrahydropyran-2-Methanol (B90372) (THP2M) Dehydration-Hydration and Hydrogenation Pathways

An alternative biosynthetic route to 1,6-Hexanediol starts with Tetrahydropyran-2-Methanol (THP2M), another cellulose-derived building block. rsc.orgresearchgate.net This method is a three-step sequence that employs relatively inexpensive catalysts or, in one step, no catalyst at all. rsc.orgresearchgate.net

Catalytic Systems for 1,6-Hexanediol Production

The efficiency of converting biomass-derived precursors to 1,6-Hexanediol is heavily reliant on the development and optimization of advanced catalytic systems. Heterogeneous catalysts are central to these processes, offering advantages in separation and reusability.

Heterogeneous Catalysis Development and Optimization

Significant research has been dedicated to developing and refining heterogeneous catalysts for 1,6-HDO production. For the conversion of THP2M, various silicoaluminates have been tested for the initial dehydration step, with K-BEA zeolite showing the highest yield of the intermediate THO. rsc.orgresearchgate.net Another highly effective system for THP2M hydrogenolysis is a rhenium-modified rhodium catalyst supported on carbon (Rh-ReOx/C). researchgate.netelsevierpure.com This catalyst has demonstrated a high yield of 1,6-hexanediol (84%) with minimal overhydrogenolysis to 1-hexanol. elsevierpure.com

For the conversion of 5-hydroxymethylfurfural (HMF), a double-layered catalyst system of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor has been shown to be effective, achieving a 57.8% yield of 1,6-HDO. rsc.orgresearchgate.net The development of these catalysts focuses on enhancing selectivity and yield by controlling reaction conditions and catalyst composition. wisc.eduwisc.edu

| Precursor | Catalyst System | Key Intermediate(s) | Reported Yield of 1,6-HDO | Reference |

|---|---|---|---|---|

| Tetrahydrofuran-Dimethanol (THFDM) | Pt-WOx/TiO2 | 1,2,6-Hexanetriol (HTO) | Up to 70% | acs.org, researchgate.net |

| Tetrahydropyran-2-Methanol (THP2M) | K-BEA, Ni/C or Ru/C | 2,3,4,5-tetrahydrooxepine (THO), 2-oxepanol (B11958029) (OXL), 6-hydroxyhexanal (B3051487) (6HDHX) | 34% (overall) | rsc.org, researchgate.net |

| Tetrahydropyran-2-Methanol (THP2M) | Rh-ReOx/C | Not specified | 84% | elsevierpure.com |

| 5-Hydroxymethylfurfural (HMF) | Pd/SiO2 + Ir–ReOx/SiO2 (double-layered) | Tetrahydrofuran-Dimethanol (THFDM) | 57.8% | rsc.org, researchgate.net |

Catalyst Preparation and Characterization in Biosynthesis

The preparation method and physical characteristics of catalysts are crucial to their performance. For instance, WOx/TiO2 supports are synthesized via wet impregnation of ammonium (B1175870) tungsten oxide hydrate (B1144303) onto TiO2 nanopowder. wisc.edu

Thorough characterization of these catalysts is essential to understand their activity and selectivity. wisc.edu Techniques such as Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Scanning Transmission Electron Microscopy (STEM) are employed to analyze the catalyst's structure, surface composition, and the nature of the active sites. wisc.eduwisc.edu This detailed characterization helps in explaining observed trends in catalytic activity and in the rational design of improved catalysts. wisc.edu

Reaction Mechanism Elucidation in Precursor Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 1,6-Hexanediol from its precursors. For the conversion of THFDM using Pt-WOx/TiO2 catalysts, the mechanism involves hydrogen spillover. acs.orgresearchgate.net Hydrogen atoms are believed to spill over from the platinum (Pt) sites onto the tungsten oxide (WOx)/titanium dioxide (TiO2) support. acs.orgresearchgate.net This process reduces the W=O functional group and creates Brønsted acid sites, which are crucial for the ring-opening of THFDM to HTO and the subsequent hydrogenolysis to 1,6-HDO. acs.orgresearchgate.net

In the hydrogenolysis of THP2M over Rh-ReOx/C catalysts, characterization results suggest the formation of Rhenium oxide (ReOx) clusters attached to the surface of the Rhodium (Rh) metal particles. researchgate.netelsevierpure.com This structure creates a synergistic effect between the ReOx and Rh. The reaction is proposed to occur at the interface between the Rh metal surface and the attached ReOx species, enabling the chemoselective cleavage of the C-O bond. researchgate.netelsevierpure.com Computational studies using Density Functional Theory (DFT) further support a bifunctional acid-metal mechanism, which helps to explain the observed product distribution. aston.ac.uk

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational landscape of molecules.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within 1,6-Hexanediol (B165255) dinitrate, particularly the nitrate (B79036) ester groups (-ONO₂). The infrared spectrum of organic nitrates is distinguished by several strong absorption bands. dtic.mil The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net

Infrared spectrophotometry offers a non-destructive method for the analysis of nitrate esters. dtic.mil The key vibrational modes for the nitrate group are well-established. dtic.milresearchgate.net For 1,6-Hexanediol dinitrate, the spectrum is expected to be dominated by these nitrate absorptions, alongside characteristic bands from the hexyl alkyl chain.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric NO₂ Stretch | -ONO₂ | ~1630 - 1660 | Strong |

| Symmetric NO₂ Stretch | -ONO₂ | ~1270 - 1285 | Strong |

| O-N Stretch | -ONO₂ | ~850 - 870 | Strong |

| CH₂ Asymmetric Stretch | -CH₂- | ~2930 - 2960 | Medium-Strong |

| CH₂ Symmetric Stretch | -CH₂- | ~2850 - 2870 | Medium-Strong |

Note: Expected wavenumber ranges are based on general values for organic nitrate esters and alkanes.

Quantitative infrared analysis has been successfully applied to various organic nitrate esters, confirming that the technique can be used for concentration determination by applying the Beer-Lambert law to the strong N=O stretching bands. dtic.mil

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly effective for analyzing the symmetric vibrations of non-polar bonds. In the context of this compound, Raman spectroscopy can clearly identify the nitrate functionalities and the carbon backbone.

The nitrate ion (NO₃⁻) typically shows a strong, sharp Raman peak corresponding to the symmetric stretching mode, often found around 1040-1050 cm⁻¹. researchgate.netornl.gov For covalently bonded nitrate esters, the key vibrations are also readily observable. An intense band attributed to the stretching vibrations of the nitrate group is a characteristic feature. researchgate.net The alkyl chain will produce distinct signals corresponding to C-H and C-C bond vibrations.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Symmetric NO₂ Stretch | -ONO₂ | ~1280 - 1300 |

| O-N Stretch | -ONO₂ | ~850 - 870 |

| CH₂ Twist/Wag | -CH₂- | ~1300 - 1450 |

Note: Expected Raman shifts are based on characteristic values for organic nitrate esters and long-chain alkanes.

The technique has been utilized to build spectral libraries of various energetic materials, including nitrate esters, for detection and identification purposes. researchgate.net

Overtone spectroscopy, which measures the absorption of light at frequencies that are multiples of the fundamental vibrational frequencies, is highly sensitive to the molecular environment and conformational changes. It is particularly useful for studying weak intramolecular interactions, such as hydrogen bonding. nih.gov

While this compound itself does not possess hydroxyl groups for hydrogen bonding, the conformational flexibility of its six-carbon alkyl chain is a critical factor. Studies on the parent compound, 1,6-hexanediol, using overtone spectra have shown that intramolecular hydrogen-bonded conformers are not the most dominant conformations at room temperature, in contrast to shorter-chain diols. nih.govresearchgate.net

For this compound, the replacement of hydroxyl groups with bulky, highly polar nitrate ester groups significantly alters the intramolecular landscape. The analysis of C-H stretching overtones could provide insight into the conformational preferences of the alkyl chain. The steric and electrostatic repulsion between the two nitrate groups at either end of the chain would influence the equilibrium between gauche and anti conformers, with a likely preference for an extended, all-trans conformation to minimize these unfavorable interactions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of the molecular structure by identifying the different types of carbon and hydrogen atoms present.

In the ¹H NMR spectrum, the protons on the carbon atoms directly attached to the electron-withdrawing nitrate ester groups (α-protons) would be significantly deshielded and appear at the lowest field (highest ppm value) compared to the other methylene (B1212753) protons in the chain. These protons would likely appear as a triplet due to coupling with the adjacent methylene group (β-protons). The inner methylene protons (β and γ) would appear further upfield, with decreasing chemical shifts as their distance from the nitrate group increases.

In the ¹³C NMR spectrum, a similar trend would be observed. The carbon atoms bonded to the oxygen of the nitrate group (Cα) would be the most deshielded. The chemical shifts of the other carbons (Cβ, Cγ) would be progressively smaller. Due to the molecule's symmetry, only three distinct carbon signals would be expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| α-CH₂ (-CH₂-ONO₂) | ~4.4 - 4.6 | ~70 - 75 |

| β-CH₂ (-CH₂-CH₂-ONO₂) | ~1.7 - 1.9 | ~26 - 29 |

Note: Predicted shifts are estimates based on the known effects of nitrate ester groups and data from analogous structures. The solvent is assumed to be CDCl₃.

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis of this compound, if a suitable crystal could be grown, would unambiguously determine its molecular conformation and packing in the crystal lattice. This technique would reveal the exact geometry of the nitrate ester groups and the conformation of the hexamethylene chain. It is highly probable that the flexible alkyl chain would adopt a linear, all-trans (anti-periplanar) conformation to maximize the distance between the bulky terminal nitrate groups and achieve efficient crystal packing.

The analysis would yield precise measurements for key structural parameters:

Bond Lengths: C-C, C-H, C-O, and N-O bonds.

Bond Angles: O-N-O, C-O-N, and C-C-C angles.

Torsion Angles: C-C-C-C and O-C-C-C torsion angles, defining the chain's conformation.

Such data is crucial for computational modeling and for understanding the relationship between the molecular structure and the material's macroscopic properties.

Polycrystalline Material Characterization via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials. In the analysis of polycrystalline substances like this compound, XRD provides critical information regarding the material's phase identity, crystal structure, and degree of crystallinity. The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to the crystalline arrangement of the atoms.

In the context of nitrate esters, XRD is instrumental in confirming the synthesis and purity of the compound. researchgate.net The diffraction peaks correspond to the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). Each peak in the diffractogram corresponds to a specific set of crystallographic planes (hkl), and its position and intensity are used to determine the unit cell parameters. For energetic materials, understanding the crystal packing is crucial, as it can influence physical properties. researchgate.net Analysis of XRD patterns allows for the identification of different polymorphic forms, which can have distinct properties.

The data obtained from an XRD analysis of a polycrystalline sample of this compound would typically be presented in a table correlating the diffraction angles (2θ) with the corresponding d-spacings and relative intensities of the peaks.

Interactive Table: Representative XRD Data for a Polycrystalline Compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 65 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 50 |

Hydrogen Bonding Network Analysis in Crystal Lattices

The analysis of hydrogen bonding networks is essential for understanding the supramolecular architecture and stability of crystal lattices. In molecules containing hydrogen bond donors (like hydroxyl groups, though absent in the final dinitrate product) and acceptors (the oxygen atoms of the nitrate groups), these interactions dictate the molecular packing. For this compound, the primary interactions would be weaker C-H···O hydrogen bonds.

For this compound, while lacking the strong N-H donors, the numerous oxygen atoms of the two nitrate groups act as potent hydrogen bond acceptors. The hydrogen atoms on the hexyl chain can act as weak donors, leading to a network of C-H···O interactions. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice. The analysis would involve identifying potential hydrogen bond donors and acceptors, and measuring their distances and angles to determine the geometry and strength of these interactions.

Interactive Table: Potential Hydrogen Bond Parameters in Nitrate Ester Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| C | H | O (Nitrate) | ~1.09 | 2.2 - 2.8 | 3.0 - 3.8 | 140 - 170 |

Note: Data for C-H···O is generalized; data for N-H···O is based on the hexane-1,6-diammonium dinitrate analogue for comparative purposes.

Crystallographic Methodologies for Small Molecule Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional atomic structure of small molecules like this compound. Unlike XRD on polycrystalline powders, SCXRD requires growing a suitable single crystal, which is then mounted and rotated in an X-ray beam. The resulting diffraction data allows for the determination of the unit cell, space group, and the exact coordinates of every atom in the molecule.

This detailed structural information is invaluable for nitrate esters. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular conformation. flinders.edu.au For instance, analysis of the crystal structure of hexane-1,6-diammonium dinitrate revealed that the hydrocarbon chain is not fully extended but shows significant folding. nih.gov Furthermore, crystallographic analysis provides insights into intermolecular interactions, such as the hydrogen bonding networks discussed previously, and how these interactions influence the crystal packing. researchgate.net The density of the material, a critical parameter, can be accurately calculated from the crystallographic data. flinders.edu.au

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Content

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For determining the content and purity of this compound, GC-MS would be a primary analytical tool. nist.gov

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized analytes through a long, thin capillary column. dergipark.org.trnih.gov The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in separation.

As each compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which bombards the molecule with high-energy electrons. This process causes the molecule to fragment into a series of characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fingerprint for the compound, allowing for its unambiguous identification by comparison to spectral libraries like the NIST Mass Spectral Library. dergipark.org.tr The area under the chromatographic peak is proportional to the amount of the compound, enabling quantitative analysis.

Interactive Table: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Key m/z Fragments | Relative Abundance | Fragment Identity (Proposed) |

|---|---|---|---|

| 12.5 | 46 | 100% | [NO₂]⁺ |

| 12.5 | 62 | 45% | [CH₂ONO₂]⁺ |

| 12.5 | 88 | 30% | [C₄H₈O]⁺ (from rearrangement) |

Fourier Transform Mass Spectroscopy (FTMS) for Metabolite Identification

Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap-based MS, represents the pinnacle of mass analysis technology due to its exceptionally high mass resolution and accuracy. nih.govmdpi.com These features make it an indispensable tool for metabolite identification in complex biological matrices, a process known as metabolomics. nih.gov

If this compound were to be metabolized, it would be converted into various related compounds. Identifying these unknown metabolites requires the ability to determine their elemental formulas from precise mass measurements. FTMS can achieve mass accuracy at the sub-parts-per-million (ppm) level, which severely constrains the number of possible elemental compositions for a given mass, enabling high-confidence formula assignment. mdpi.comnih.gov

The high resolving power of FTMS also allows it to distinguish between metabolites that have very similar masses (isobars), which would otherwise overlap in lower-resolution instruments. nih.gov When coupled with liquid chromatography (LC-FTMS), the system can separate metabolites from a complex mixture before they are analyzed by the mass spectrometer, providing an additional dimension of separation and reducing sample complexity. nih.gov This comprehensive approach enables the non-targeted analysis of biological samples to create a global profile of metabolites and identify those that are altered following exposure to a parent compound like this compound. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of chemical compounds, providing insights into their electron transfer processes. While not as common as spectroscopic methods for routine characterization of nitrate esters, these techniques can offer valuable information on the reduction and oxidation potentials, which can relate to decomposition pathways and chemical reactivity.

In a typical CV experiment, a solution of the analyte (this compound) in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two set limits. mdpi.com The potential is applied to a working electrode, and the resulting current is measured. The potential is then swept back to the initial value, and the current is again recorded, producing a cyclic voltammogram.

The resulting plot of current versus potential reveals the potentials at which the compound is oxidized or reduced. The presence of peaks indicates redox events. For a nitrate ester, one would expect to observe reduction processes corresponding to the cleavage of the O-NO₂ bonds. The potential at which these reductions occur is an indicator of the molecule's susceptibility to electron transfer, which can be correlated with its stability. Analysis of the voltammogram can determine whether the electron transfer processes are reversible or irreversible and can provide information on the kinetics of the electron transfer and any coupled chemical reactions. mdpi.com

Voltammetric Studies of Organic Nitrates

Voltammetry is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of chemical species. In the context of organic nitrates, it provides valuable insights into their electrochemical reduction, which is a key aspect of their chemical reactivity.

A study by Šarlauskas et al. explored the electrochemical properties of a series of organic nitrates and nitroamines using voltammetry. acs.org This research provides specific data for the peak potential of this compound, among other related compounds. The peak potential (Ep) is a characteristic value at which the rate of an electrochemical reaction reaches a maximum under the experimental conditions.

The voltammetric measurements were conducted using a glassy carbon electrode. The obtained peak potentials provide a basis for comparing the relative ease of reduction among different organic nitrates. For this compound, the measured peak potential offers a quantitative measure of its susceptibility to electrochemical reduction.

Below is a data table summarizing the peak potentials of this compound and other selected organic nitrates from the aforementioned study.

Data sourced from Šarlauskas et al. (2011). acs.org

These voltammetric studies are fundamental in understanding the structure-activity relationships within the organic nitrate class of compounds. The position of the nitrooxy groups and the nature of the carbon skeleton can influence the electrochemical properties, which is reflected in their respective peak potentials.

Electrochemical Impedance Spectroscopy Applications

EIS involves applying a small amplitude AC voltage or current signal to an electrochemical cell over a wide range of frequencies. The impedance of the system is then measured at each frequency. The resulting data, often presented as a Nyquist or Bode plot, can be modeled using equivalent electrical circuits to extract information about various electrochemical processes, such as:

Charge transfer resistance: Related to the kinetics of the electron transfer at the electrode surface.

Double-layer capacitance: Describes the capacitive behavior at the electrode-electrolyte interface.

Diffusion processes: Provides information on the mass transport of the analyte to and from the electrode surface.

In the context of organic nitrates, EIS could be a valuable tool for:

Investigating reaction mechanisms: By analyzing the impedance spectra at different potentials, it may be possible to gain insights into the elementary steps of the reduction of the nitrate group.

Evaluating the properties of modified electrodes: If specific electrodes are developed for the sensing or degradation of organic nitrates, EIS can be used to characterize the performance and stability of these electrode modifications.

The table below outlines the potential applications of EIS in the study of organic nitrates and the type of information that could be obtained.

While direct experimental data for this compound is pending, the application of EIS to other electrochemical systems demonstrates its potential for providing a deeper understanding of the complex processes occurring at the electrode-analyte interface for organic nitrates.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications. For nitrate (B79036) esters, DFT methods are employed to predict molecular geometries, vibrational frequencies, and reaction mechanisms.

For instance, studies on the alkaline hydrolysis of nitrate esters, such as the nitrocellulose monomer, have utilized DFT calculations at the M06-2X/6-311G(d,p) level of theory to elucidate reaction pathways. nih.gov This level of theory has been shown to be effective in describing the electronic structure and energetics of these reactions, including the effects of electrostatic attraction on the dissociation of anions. nih.gov

In the absence of specific DFT data for 1,6-Hexanediol (B165255) dinitrate, we can consider the results for simpler model compounds like methyl nitrate and ethyl nitrate to understand the expected outcomes. The table below shows calculated energies for ethyl nitrate conformers using various levels of theory, including the B3LYP functional, a common DFT method. dtic.mil

| Level of Theory | Energy Difference (kcal/mol) | More Stable Conformer |

|---|---|---|

| HF/6-31g(d) | 0.73 | trans |

| HF/6-311g(d,p) | 0.76 | trans |

| MP2/6-311g(d,p) | 0.18 | trans |

| B3LYP/6-311g(d,p) | 0.22 | trans |

| MP2/6-311g(2df,2p) | 0.13 | trans |

This table presents the calculated energy difference between the trans and gauche conformers of ethyl nitrate, a model compound for nitrate esters. The positive energy difference indicates that the trans conformer is more stable at all listed levels of theory. Data sourced from a study on the parameterization and validation of nitrate esters in the COMPASS force field. dtic.mil

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide more accurate descriptions of electron correlation effects compared to standard DFT methods, which can be crucial for determining the relative energies of different molecular conformations.

For nitrate esters, ab initio calculations are essential for validating force field parameters and for providing benchmark data where experimental results are unavailable. dtic.mil A study on methyl and ethyl nitrate employed various levels of theory, including HF/6-31g(d), HF/6-311g(d,p), MP2/6-311g(d,p), and MP2/6-311g(2df,2p), to investigate their molecular structures and conformations. dtic.mil These calculations revealed that for ethyl nitrate, the trans conformer is consistently predicted to be more stable than the gauche conformer, although the energy difference is small. dtic.mil Such calculations for 1,6-Hexanediol dinitrate would be crucial for understanding the energetic landscape of its various possible shapes.

Conformational Analysis and Intramolecular Interactions

The flexible hexyl chain in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the intramolecular interactions that govern these preferences. These interactions can include steric hindrance, dipole-dipole interactions between the nitrate groups, and weaker van der Waals forces.

Computational methods can systematically explore the potential energy surface of the molecule by rotating bonds and calculating the energy of each resulting conformation. For a molecule like this compound, this would involve studying the rotations around the C-C and C-O bonds of the hexyl chain and the C-O-N-O bonds of the nitrate groups. Understanding the preferred conformations is critical as they can significantly influence the molecule's physical properties and reactivity.

Prediction of Thermochemical Parameters and Reaction Energetics

Theoretical methods can be used to predict important thermochemical parameters such as the heat of formation, which is a critical property for energetic materials. By calculating the total electronic energy of the molecule and applying appropriate thermodynamic corrections, it is possible to estimate its enthalpy of formation in the gas phase.

Furthermore, computational chemistry allows for the detailed investigation of reaction energetics. For this compound, this could include studying its decomposition pathways. The thermal decomposition of nitrate esters is known to produce gases like molecular nitrogen (N₂) and carbon dioxide (CO₂), and the significant energy release is due to the high strength of the N≡N triple bond. wikipedia.org Theoretical calculations can map out the potential energy surface for these decomposition reactions, identifying transition states and calculating activation energies, which are key to understanding the stability and reactivity of the compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules (gas phase), Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the interactions between them.

For this compound, MD simulations could be used to predict properties such as liquid density, heat of vaporization, and crystal structure. dtic.mil The development of accurate force fields, like the COMPASS force field which has been parameterized for nitrate esters, is crucial for the reliability of these simulations. dtic.mil MD simulations can also provide insights into intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which dictate the packing of molecules in the solid state and the structure of the liquid. The formation of organic nitrates in the condensed phase can be influenced by factors like collisional and solvent-cage stabilization. researchgate.netnih.govacs.org Reactive molecular dynamics simulations can also be employed to study the decomposition pathways of energetic nitrate esters under various conditions. rsc.org

Theoretical Insights into Catalytic Mechanisms

Computational modeling can provide valuable insights into the mechanisms of catalytic reactions involving this compound. This could involve studying its synthesis, for example, through the esterification of 1,6-Hexanediol, or its decomposition in the presence of a catalyst.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other specific properties. In the context of energetic materials like this compound, QSAR models can be developed to predict key performance parameters such as density, heat of formation, detonation velocity, and sensitivity to stimuli like impact and friction. rsc.orgresearchgate.net These predictive models are invaluable in the rational design of new energetic plasticizers with improved properties, as they can screen potential candidates in silico, thereby reducing the need for extensive and hazardous experimental synthesis and testing. researchgate.netmdpi.com

The development of a robust QSAR model for this compound and related aliphatic nitrate esters would involve several key steps:

Data Set Selection: A training set of structurally related molecules with experimentally determined values for the property of interest (the dependent variable) is compiled. For this compound, this would include a homologous series of α,ω-alkane dinitrates and other aliphatic nitrate esters. A separate test set of molecules, not used in the model development, is also selected to validate the predictive power of the final QSAR equation.

Molecular Descriptor Calculation: For each molecule in the training and test sets, a variety of numerical descriptors (the independent variables) that characterize its molecular structure are calculated. These descriptors can be broadly categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of specific functional groups, etc.

Topological (2D): Indices that describe the connectivity of atoms in the molecule.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Quantum-Chemical: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu

Model Building: Statistical methods are employed to find the best correlation between the calculated molecular descriptors and the observed activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and various machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). rsc.orgmdpi.com The goal is to generate a mathematical equation that can accurately predict the property of interest from the molecular descriptors.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed. This involves internal validation (e.g., cross-validation using the training set) and, most importantly, external validation using the test set. A reliable QSAR model should demonstrate high correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q²) for the test set.

Hypothetical QSAR Model Development for a Series of Aliphatic Dinitrates

To illustrate the process, a hypothetical QSAR study could be conducted on a series of α,ω-alkane dinitrates, including this compound, to predict a key property such as their heat of formation (ΔHf), which is crucial for evaluating their energetic performance.

Table 1: Hypothetical Training Set of α,ω-Alkane Dinitrates and their Experimental Heat of Formation

| Compound Name | Chemical Structure | Experimental ΔHf (kJ/mol) |

| 1,2-Ethanediol dinitrate | O2NO(CH2)2ONO2 | -200 |

| 1,3-Propanediol dinitrate | O2NO(CH2)3ONO2 | -235 |

| 1,4-Butanediol dinitrate | O2NO(CH2)4ONO2 | -270 |

| 1,5-Pentanediol dinitrate | O2NO(CH2)5ONO2 | -305 |

| This compound | O2NO(CH2)6ONO2 | -340 |

| 1,7-Heptanediol dinitrate | O2NO(CH2)7ONO2 | -375 |

| 1,8-Octanediol dinitrate | O2NO(CH2)8ONO2 | -410 |

For each of these compounds, a range of molecular descriptors would be calculated. Table 2 presents a selection of hypothetical descriptor values.

Table 2: Calculated Molecular Descriptors for the Hypothetical Training Set

| Compound Name | Molecular Weight ( g/mol ) | Molecular Volume (ų) | LogP | HOMO Energy (eV) | LUMO Energy (eV) |

| 1,2-Ethanediol dinitrate | 152.06 | 105.2 | 1.25 | -11.5 | -1.8 |

| 1,3-Propanediol dinitrate | 166.09 | 118.5 | 1.65 | -11.4 | -1.9 |

| 1,4-Butanediol dinitrate | 180.11 | 131.8 | 2.05 | -11.3 | -2.0 |

| 1,5-Pentanediol dinitrate | 194.14 | 145.1 | 2.45 | -11.2 | -2.1 |

| This compound | 208.17 | 158.4 | 2.85 | -11.1 | -2.2 |

| 1,7-Heptanediol dinitrate | 222.19 | 171.7 | 3.25 | -11.0 | -2.3 |

| 1,8-Octanediol dinitrate | 236.22 | 185.0 | 3.65 | -10.9 | -2.4 |

Using a statistical method like MLR, a QSAR model could be generated. A hypothetical model might look like the following equation:

ΔHf (kJ/mol) = β0 + β1(Molecular Weight) + β2(LogP) + β3(HOMO Energy)

Where β0, β1, β2, and β3 are coefficients determined by the regression analysis. The statistical quality of this model would then be evaluated using parameters like R², standard error, and F-statistic. Finally, the predictive power of the equation would be tested on a set of similar molecules that were not included in the initial model development.

Such a validated QSAR model would be a powerful tool for estimating the heat of formation of novel aliphatic nitrate esters, guiding synthetic efforts towards molecules with desired energetic properties.

Research on 1,6 Hexanediol Dinitrate As an Energetic Material

Detonation Performance Prediction and Evaluation

The primary function of an energetic material is the rapid release of energy through detonation. Predicting and evaluating this performance is a critical first step in its assessment. This involves theoretical calculations of key detonation parameters and an analysis of its elemental composition.

The detonation velocity (VoD) and detonation pressure are the most important performance indicators for an explosive. wikipedia.org Detonation velocity is the speed at which the detonation shock wave propagates through the material, while detonation pressure is a key factor in the material's ability to shatter or fragment adjacent materials. wikipedia.org For novel or less-studied compounds like 1,6-Hexanediol (B165255) dinitrate, these values are often first estimated using theoretical and empirical calculation methods before any experimental measurements are attempted. nih.gov

Oxygen balance (OB) is a fundamental concept in the study of energetic materials. It is a measure of the degree to which an explosive can be oxidized and is calculated based on its elemental composition. nih.gov An oxygen balance of zero indicates that the molecule contains the exact amount of oxygen required to completely convert all carbon to carbon dioxide and all hydrogen to water. wikipedia.org

The oxygen balance for 1,6-Hexanediol dinitrate (C₆H₁₂N₂O₆) is calculated as follows:

OB% = [-1600 (2X + Y/2 - Z)] / M

Where:

X = number of carbon atoms (6)

Y = number of hydrogen atoms (12)

Z = number of oxygen atoms (6)

M = molecular weight (208.17 g/mol ) nist.gov

OB% = [-1600 (2*6 + 12/2 - 6)] / 208.17 = -92.23%

The significant negative oxygen balance indicates a deficiency of oxygen, meaning that upon detonation, there is insufficient oxygen to fully oxidize the carbon and hydrogen fuel elements within the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₆ |

| Molecular Weight (g/mol) | 208.17 |

| Calculated Oxygen Balance (%) | -92.23% |

Thermal Stability and Decomposition Kinetics Investigations

The thermal stability of an energetic material is a critical parameter that dictates its safety during storage, handling, and application. Aliphatic nitrate (B79036) esters are known to be thermally unstable, and their decomposition can be initiated by heat. researchgate.netnih.gov Investigations into thermal stability typically employ thermoanalytical techniques to study decomposition kinetics. researchgate.net

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For energetic materials, TGA is used to determine the onset of decomposition, the rate of mass loss, and the kinetic parameters of the decomposition reaction, such as activation energy. researchgate.net By running experiments at multiple heating rates, kinetic models can be applied to predict the material's behavior over long-term storage at ambient temperatures. tandfonline.com Specific TGA data and degradation kinetics for this compound are not available in the reviewed scientific literature.

Differential Thermal Analysis (DTA) is another vital thermoanalytical method used to study the thermal behavior of energetic materials. DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. researchgate.net This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. For a nitrate ester, an endotherm would typically indicate a phase change like melting, while a strong exotherm signifies decomposition. aip.org The peak temperature of the decomposition exotherm is an important indicator of thermal stability. aip.org Detailed DTA studies specifically for this compound have not been reported in the accessible literature.

Sensitivity to External Stimuli: Research Methodologies (Impact, Friction)

An energetic material's sensitivity refers to the ease with which it can be initiated by external stimuli such as impact, friction, or electrostatic discharge. nih.gov For safety, it is crucial to quantify this sensitivity. Nitrate esters as a class can range from highly sensitive primary explosives to less sensitive secondary explosives. nih.gov

Standardized laboratory tests are used to determine sensitivity. Impact sensitivity is commonly evaluated using a drop-weight impact machine, such as the BAM Fallhammer. acs.org In this test, a known weight is dropped from various heights onto a small sample of the material, and the height at which a reaction occurs 50% of the time (H₅₀) is determined. acs.org A lower H₅₀ value indicates greater sensitivity. aip.org

Friction sensitivity is often measured with an apparatus like the BAM friction tester. icheme.org This device subjects a sample to a specified load under a sliding porcelain pin. The minimum load required to cause a reaction is recorded. icheme.org Liquid explosives, including some nitrate esters, often exhibit low or no sensitivity to friction due to a lubricating effect at the point of contact. icheme.orgacs.org

While these are the standard methodologies for assessing nitrate esters, specific, published impact and friction sensitivity data for this compound were not found in the surveyed literature.

Role as a Plasticizing Ingredient in Energetic Formulations

This compound (HDDN), an aliphatic nitrate ester, is utilized in energetic formulations primarily as an energetic plasticizer. Plasticizers are crucial additives in polymer-bonded explosives (PBXs) and solid rocket propellants, designed to enhance the processability of the uncured energetic mixture and to improve the mechanical properties of the cured material. The incorporation of a plasticizer like HDDN can significantly reduce the viscosity of the propellant slurry, which is essential for casting the propellant grain.

The long, flexible six-carbon (hexyl) chain of this compound imparts a high degree of flexibility to the polymer binder matrix at low temperatures. This is a critical requirement for solid rocket motors that may be subjected to a wide range of operational temperatures. The flexibility provided by the plasticizer helps to prevent the propellant grain from becoming brittle and cracking, which could lead to catastrophic failure of the motor. The aliphatic nature of the HDDN backbone contributes to a low glass transition temperature (Tg) of the binder system, further enhancing its low-temperature mechanical properties.

The effectiveness of a plasticizer is also dependent on its compatibility with the polymeric binder. HDDN, being an organic ester, is generally compatible with common energetic binders such as polyurethane (PU) and glycidyl (B131873) azide (B81097) polymer (GAP). This compatibility is crucial to prevent the migration or exudation of the plasticizer from the cured propellant over time, which could lead to a degradation of mechanical properties and a decrease in the service life of the energetic material.

Structural-Performance Relationships in Energetic Materials Research

The performance of an energetic material is intrinsically linked to its molecular structure. In the case of this compound, several key structural features dictate its energetic and physical properties.

The oxygen balance of an explosive is a critical parameter that influences its energy output. It is a measure of the degree to which an explosive can be oxidized. The chemical formula for this compound is C6H12N2O6. nist.gov A positive oxygen balance indicates an excess of oxygen, while a negative oxygen balance indicates a deficiency. For HDDN, the oxygen balance is -46.1%, indicating a deficiency of oxygen for complete combustion to CO2 and H2O. This means that in a formulation, it will require an oxygen-rich component, such as an oxidizer, to achieve maximum energy release.

The long aliphatic chain in HDDN influences several performance characteristics. While it provides excellent plasticizing properties and improves the mechanical characteristics of the binder, it also has a diluting effect on the energetic performance per unit mass compared to more compact molecules with a higher density of energetic functional groups. The relatively high hydrogen content in the hexyl chain can be advantageous in certain propellant formulations, as it can increase the specific impulse by producing low molecular weight exhaust species like H2 and H2O.

The relationship between the structure of HDDN and its sensitivity to initiation is also a key area of research. Generally, linear, flexible molecules like HDDN tend to be less sensitive to shock and impact than rigid, strained cyclic molecules. The flexibility of the hexyl chain can dissipate some of the energy from an external stimulus, making it less likely to initiate detonation. However, the presence of the sensitive nitrate ester groups means that it is still a potent energetic material that must be handled with appropriate safety precautions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H12N2O6 nist.gov |

| Molecular Weight | 208.1693 g/mol nist.gov |

| Appearance | Colorless to pale yellow liquid |

| Oxygen Balance | -46.1% |

| Heat of Formation | Data not readily available in open literature |

| Detonation Velocity | Data not readily available in open literature |

| Specific Impulse | Data not readily available in open literature |

Table 2: Comparison of Aliphatic Dinitrate Plasticizers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Oxygen Balance (%) | Key Structural Feature |

| This compound | C6H12N2O6 | 208.17 | -46.1 | Long, flexible C6 alkyl chain |

| Ethylene Glycol Dinitrate | C2H4N2O6 | 152.06 | 0 | Short C2 alkyl chain |

| Diethylene Glycol Dinitrate | C4H8N2O7 | 196.11 | -24.5 | Ether linkage in the backbone |

| Triethylene Glycol Dinitrate | C6H12N2O8 | 240.16 | -40.0 | Two ether linkages in the backbone |

Environmental Fate and Biogeochemical Transformations

Biodegradation Pathways and Metabolite Identification Research

Biodegradation is a key process influencing the environmental persistence of 1,6-Hexanediol (B165255) dinitrate. It involves the breakdown of the compound by microorganisms, leading to the formation of various metabolites.

Direct microbial degradation studies on 1,6-Hexanediol dinitrate are not extensively documented in publicly available literature. However, research on analogous compounds, such as 1,6-hexanediol dibenzoate, provides significant insights into potential microbial degradation pathways. The common soil organism Rhodococcus rhodochrous has been identified as a potent degrader of 1,6-hexanediol dibenzoate, particularly when a co-substrate like n-hexadecane is present nih.govresearchgate.net. The genus Rhodococcus is well-known for its broad catabolic versatility and ability to metabolize hydrophobic compounds, including various aromatic and nitroaromatic pollutants nih.govfrontiersin.orgnih.gov.

In the case of 1,6-hexanediol dibenzoate, the degradation by R. rhodochrous was observed to proceed without the accumulation of persistent metabolites nih.govresearchgate.net. The proposed pathway involves the initial hydrolysis of an ester bond, followed by oxidation of the resulting alcohol group and subsequent beta-oxidation researchgate.net. This suggests that a similar initial step for this compound would involve the cleavage of the nitrate (B79036) ester bond. Studies on other energetic materials, such as RDX, have identified various bacteria, including Bacillus toyonensis and Paenibacillus dendritiformis, capable of degradation under aerobic conditions mdpi.com. This highlights the general capacity of diverse microbial communities to break down energetic compounds containing nitro groups.

Table 1: Microbial Species Involved in the Degradation of Related Compounds

| Microorganism | Compound Degraded | Key Findings |

|---|---|---|

| Rhodococcus rhodochrous | 1,6-Hexanediol dibenzoate | Degrades the compound in the presence of a co-substrate without accumulating persistent metabolites. nih.govresearchgate.net |

| Bacillus toyonensis | RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Demonstrated potential for significant RDX removal in aqueous medium. mdpi.com |

| Paenibacillus dendritiformis | RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Achieved over 84% removal of RDX in laboratory studies. mdpi.com |

Identifying the intermediate products of biodegradation is crucial for elucidating the degradation pathway. Modern analytical chemistry provides powerful tools for metabolite profiling. The primary techniques employed are hyphenated chromatographic and mass spectrometric methods, which offer the high sensitivity and specificity needed to identify and quantify metabolites in complex environmental samples springernature.comoup.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile and semi-volatile organic compounds. For polar metabolites, a derivatization step is often required to increase their volatility oup.com. In the study of 1,6-hexanediol dibenzoate biodegradation, GC-MS was instrumental in identifying metabolites after a trimethylsilylation derivatization step nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for analyzing polar, non-volatile, and thermally labile compounds that are not amenable to GC-MS nih.gov. It has been effectively used in studying the biodegradation of energetic materials like RDX, where it helped identify ring cleavage products and nitroso derivatives mdpi.comnih.gov. Techniques like electrospray ionization (ESI) are commonly used to interface the liquid chromatograph with the mass spectrometer researchgate.net.

Fourier Transform Mass Spectrometry (FTMS): For highly accurate mass measurements, which aid in determining the elemental composition of unknown metabolites, FTMS is a valuable tool. It was used alongside GC/MS to confirm the identity of metabolites in the Rhodococcus rhodochrous degradation of 1,6-hexanediol dibenzoate nih.govresearchgate.net.

These techniques are central to metabolomics, allowing for both targeted analysis of expected intermediates and untargeted screening to discover novel metabolites and pathways springernature.comresearchgate.net.

The cleavage of the nitrate ester (O-NO2) bond is the critical initial step in the biodegradation of this compound. While specific enzymes for this compound have not been characterized, the mechanisms can be inferred from studies on other organic nitrates. Two primary decomposition pathways are recognized: hydrolytic cleavage and reductive denitration researchgate.netnih.gov.

Enzymatic action is central to the biological cleavage of nitrate esters. Many of these reactions involve the release of nitrite (B80452) (NO₂⁻) or nitric oxide (NO) scispace.comresearchgate.net. A proposed unifying mechanism for the enzymatic metabolism of organic nitrates involves the reaction with a critical cysteine residue within the enzyme's active site nih.gov. This reaction forms a transient thionitrate intermediate, which can then react further.

Clearance-based metabolism: The thionitrate intermediate can react with other free thiols, leading to the formation of a disulfide bond and the release of inorganic nitrite nih.gov.

Mechanism-based bioactivation: Alternatively, the thionitrate can liberate nitric oxide (NO), a pathway observed in the pharmacological action of compounds like nitroglycerin nih.govresearchgate.net.

Enzymes such as mitochondrial aldehyde dehydrogenase (mtALDH) have been shown to catalyze the bioactivation of nitroglycerin, yielding 1,2-glycerol dinitrate and nitrite researchgate.net. This process is dependent on the availability of thiol compounds, which can restore the enzyme to its active, reduced state researchgate.net. This suggests that microbial enzymes with similar thiol-dependent reductase activity could be responsible for the initial denitration of this compound in the environment.

Environmental Persistence and Transport Modeling

To predict how this compound will behave in the environment on a larger scale, researchers use computational models. These models estimate the compound's distribution, concentration, and persistence across different environmental media.

Multimedia environmental fate models are computational tools that simulate the behavior of chemicals in the environment. These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment diva-portal.orgresearchgate.net. By using a chemical's physical-chemical properties and emission rates, these models can predict its transport, transformation, and ultimate fate up.ptepa.gov.

The core of these models is a mass balance equation for each compartment, which accounts for inputs (emissions, advection in) and outputs (degradation, advection out, transfer to other compartments) up.pt.

Table 2: Key Processes and Properties in Multimedia Fate Models

| Process | Description | Relevant Chemical Properties |

|---|---|---|

| Partitioning | Distribution of the chemical between different media (e.g., water and air). | Henry's Law constant, Octanol-water partition coefficient (Kow), Soil/sediment partition coefficient (Koc). |

| Transport | Movement within and between compartments. | Vapor pressure, Water solubility. |

| Degradation | Breakdown of the chemical by biological or abiotic processes. | Half-life in air, water, soil, and sediment. |

Models like SimpleBox diva-portal.orgnih.gov and the Nested Exposure Model (NEM) rsc.org are examples of tools used in regulatory frameworks to assess chemical persistence and long-range transport potential rsc.org. While specific modeling studies for this compound are not readily found, these models could be parameterized to estimate its environmental distribution and identify the compartments where it is likely to accumulate.

Quantitative Structure-Property Relationships (QSPR) are theoretical models that correlate the chemical structure of a compound with its physical-chemical properties and environmental behavior researchgate.net. These in silico methods are valuable for screening and prioritizing chemicals when experimental data is scarce nih.gov.

QSPR models are developed by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors are then used to build a statistical model that can predict a specific property, such as its half-life in soil or water solubility nih.gov.

For environmental persistence, QSPR models can be trained on large datasets of compounds with known degradation half-lives in various media (water, soil, sediment) nih.gov. By calculating the relevant molecular descriptors for this compound, its persistence could be estimated. Key descriptors in such models often relate to:

Molecular Size and Shape: Influences transport and partitioning nih.gov.

Electronic Properties: Affects reactivity and susceptibility to enzymatic attack.

Hydrophobicity (e.g., logP): Governs partitioning between water and organic media like soil organic carbon and lipids nih.gov.

The development of robust QSPR models is a key component of modern chemical risk assessment under regulations like REACH, providing a means to estimate the environmental fate of compounds like this compound in the absence of extensive empirical data nih.gov.

Photochemical Degradation Processes in Environmental Matrices

The environmental fate of this compound is influenced by various abiotic and biotic processes, with photochemical degradation being a significant pathway for its transformation in environmental matrices. While specific research on the photochemical degradation of this compound is limited, the behavior of analogous aliphatic nitrate esters, such as propylene glycol dinitrate (PGDN), provides valuable insights into the potential transformation pathways.

Nitrate esters are known to undergo photolysis and photooxidation in aquatic environments. For compounds like PGDN, these photochemical processes are considered important degradation mechanisms. cdc.gov The fundamental photochemical reaction for nitrate esters involves the cleavage of the O-NO2 bond upon absorption of ultraviolet (UV) radiation. This homolytic cleavage results in the formation of an alkoxy radical and nitrogen dioxide (NO₂).

In the presence of oxygen, these reactive species can initiate a cascade of secondary reactions, leading to the formation of various degradation products. The alkoxy radical can undergo further reactions such as hydrogen abstraction from other molecules or internal rearrangement, leading to the formation of aldehydes, ketones, and smaller organic acids. The nitrogen dioxide can be converted to nitric acid (HNO₃) and nitrous acid (HNO₂), contributing to the acidification of the environmental matrix.

The rate and extent of photochemical degradation are influenced by several factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers (such as dissolved organic matter), and the chemical composition of the environmental matrix (e.g., pH, presence of other organic and inorganic compounds). For instance, the presence of humic substances in natural waters can accelerate the photodegradation of organic compounds through sensitized photoreactions.

Advanced Analytical Approaches for Environmental Monitoring of Degradation Products

The effective monitoring of this compound and its degradation products in environmental matrices necessitates the use of advanced analytical techniques capable of detecting and quantifying these compounds at trace levels. Given that this compound belongs to the class of energetic materials, analytical methodologies developed for the surveillance of explosives and related compounds are highly relevant.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrate esters and their degradation products. epa.gov Specifically, U.S. Environmental Protection Agency (EPA) Method 8330B provides a robust framework for the analysis of nitroaromatics, nitramines, and nitrate esters in water and soil samples using HPLC with UV detection. epa.gov This method can be adapted for the analysis of this compound and its potential degradation products. For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS), allowing for the unambiguous identification and quantification of target analytes even in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile degradation products. acs.org This technique offers high chromatographic resolution and mass spectral information, which is crucial for the structural elucidation of unknown degradation products. Supercritical Fluid Extraction (SFE) has emerged as a superior sample preparation technique for extracting energetic compounds and their degradation products from solid matrices like soil. acs.org SFE offers several advantages over traditional solvent extraction methods, including reduced solvent consumption, shorter extraction times, and higher extraction efficiencies, particularly for amine degradation products. acs.org

The following table summarizes advanced analytical approaches applicable to the environmental monitoring of this compound and its degradation products.

| Analytical Technique | Sample Matrix | Target Analytes | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Water, Soil | Parent compound, non-volatile degradation products | Robust, standardized method (EPA 8330B), good for quantification. epa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil | Parent compound, polar and non-polar degradation products | High sensitivity and selectivity, structural confirmation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | Volatile and semi-volatile degradation products | Excellent separation efficiency, definitive identification of compounds. acs.org |

| Supercritical Fluid Extraction (SFE) | Soil, Sediment | Parent compound and degradation products | Faster, more efficient, and environmentally friendly sample preparation. acs.org |

| Ion Chromatography | Water | Inorganic degradation products (e.g., nitrate, nitrite) | Specific for the analysis of inorganic anions. |

It is important to note that while these analytical methods are well-established for a range of energetic materials, specific methods for the routine monitoring of this compound and its unique degradation products in diverse environmental matrices may require further development and validation.

Applications in Advanced Materials Science Beyond Energetic, Excluding Medical

Role in Polymer Synthesis and Material Properties Modification

In polymer science, 1,6-Hexanediol (B165255) and its acrylate (B77674) derivative, 1,6-Hexanediol diacrylate (HDDA), are fundamental components for constructing and modifying polymer networks. They offer formulators precise control over the final properties of the material, such as flexibility, hardness, and resistance to environmental factors.

1,6-Hexanediol serves as a crucial chain extender, particularly in the synthesis of polyurethanes. wikipedia.orgthechemco.com When incorporated into a polyurethane formulation, it reacts with diisocyanates to form hard segments within the polymer matrix. pcimag.com This process enhances the mechanical properties of the resulting elastomer. pcimag.com The long hydrocarbon chain of 1,6-Hexanediol imparts improved flexibility and hardness to polyesters and polyurethanes. wikipedia.orgthechemco.comatamankimya.com Modified polyurethanes containing 1,6-Hexanediol exhibit high mechanical strength and notable resistance to hydrolysis. wikipedia.orgthechemco.com

Similarly, derivatives like 1,6-Hexanediol diacrylate (HDDA) and 1,6-Hexanediol diglycidyl ether function as effective crosslinking agents. adakem.comchemicalbook.com HDDA, a difunctional monomer, is widely used to create networked structures in polymers through radical polymerization. sigmaaldrich.com This crosslinking improves adhesion, hardness, abrasion resistance, and heat resistance in the final polymer. wikipedia.org The use of these agents is critical for developing robust materials tailored for demanding applications. chemicalbook.com For instance, in one-component moisture-curable polyurethane adhesives, the choice of linear chain extenders like butanediol (B1596017) and pentanediol (B8720305) influences the degree of microphase separation between hard and soft segments, which in turn affects adhesive strength and viscosity. researchgate.net

Table 1: Role of 1,6-Hexanediol in Polyurethane Properties